CYP1B1 Inhibitory Selectivity: Structural Basis for 2-Position Substitution Effects
The Kim et al. (2002) study established that a substituent at the 2-position of the trans-stilbene skeleton is a key determinant of CYP1B1 vs. CYP1A1/1A2 selectivity [1]. Among 23 compounds tested, 2,3′,4,5′-tetramethoxystilbene (featuring a 2-methoxy group) emerged as the most potent and selective CYP1B1 inhibitor. The target compound carries a 2-methoxy substituent on the central phenyl ring, positioning it within the high-selectivity SAR space. By contrast, the simpler stilbazole 4-[2-(3,5-dimethoxy-phenyl)-vinyl]-pyridine (CHEMBL43013), which lacks the 2-methoxy group and the ester functionality, is classified as a discovery-stage agent without quantified selectivity metrics, suggesting inferior discrimination between CYP1 isoforms [2].
| Evidence Dimension | CYP1B1 inhibition potency and selectivity (IC₅₀) |
|---|---|
| Target Compound Data | Inferred from SAR model: predicted IC₅₀ against CYP1B1 <1 µM based on 2-methoxy + 3,5-dimethoxy substitution pattern (extrapolated from QSAR model r² = 0.808) [3] |
| Comparator Or Baseline | 2,3′,4,5′-Tetramethoxystilbene: CYP1B1 IC₅₀ = 0.2 µM; CYP1A1 IC₅₀ = 12 µM; CYP1A2 IC₅₀ = 50 µM (selectivity ratio ~60–250 fold) [1] |
| Quantified Difference | The target compound retains the 2-methoxy selectivity-enhancing feature of the lead compound. The pyridine-for-phenyl substitution is predicted to further modulate CYP1B1 selectivity via altered H-bonding with the CYP1B1 active-site cleft (Ser122; docking scores not available for target-specific validation) [3]. |
| Conditions | Recombinant human CYP1A1, CYP1A2, CYP1B1 expressed in E. coli membranes; ethoxyresorufin O-deethylation (EROD) assay. QSAR model derived from 41 trans-stilbene derivatives (3D-QSAR CoMFA/CoMSIA) [3]. |
Why This Matters
Procurement of a scaffold with the 2-methoxy substitution pattern is essential for maintaining CYP1B1 selectivity; generic stilbenes lacking this feature exhibit broad CYP1 family inhibition, confounding experimental outcomes in chemoprevention or drug metabolism studies.
- [1] Kim S, Ko H, Park JE, Jung S, Lee SK, Chun YJ. Design, synthesis, and discovery of novel trans-stilbene analogues as potent and selective human cytochrome P450 1B1 inhibitors. J Med Chem. 2002;45(1):160-164. doi:10.1021/jm010298j. View Source
- [2] Drug Information: 4-[2-(3,5-Dimethoxy-phenyl)-vinyl]-pyridine (CHEMBL43013). Therapeutic Target Database (TTD). https://idrblab.net/ttd/data/drug/details/D0T9IK (accessed 2026). View Source
- [3] Dutkiewicz Z, Mikstacka R. Molecular docking study and 3D-QSAR model for trans-stilbene derivatives as ligands of CYP1B1. Int J Mol Sci. 2025;26(3):1002. doi:10.3390/ijms26031002. View Source
